molecular formula C11H17NO3S B1183810 N-[(5-methylfuran-2-yl)methyl]methionine

N-[(5-methylfuran-2-yl)methyl]methionine

Cat. No.: B1183810
M. Wt: 243.321
InChI Key: IWVXMWGWOPMVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-Methylfuran-2-yl)methyl]methionine is a methionine derivative in which the amino group is functionalized with a (5-methylfuran-2-yl)methyl substituent. Methionine, a sulfur-containing essential amino acid, is critical in protein synthesis and methylation processes.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.321

IUPAC Name

2-[(5-methylfuran-2-yl)methylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H17NO3S/c1-8-3-4-9(15-8)7-12-10(11(13)14)5-6-16-2/h3-4,10,12H,5-7H2,1-2H3,(H,13,14)

InChI Key

IWVXMWGWOPMVLA-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CNC(CCSC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: The low yield (3%) of N-[(5-methylfuran-2-yl)methyl]cyclohexamine () contrasts with the 82% yield of the oxazinone derivative (), highlighting the impact of reaction pathways and catalysts. Transition metal catalysts (e.g., Co₃O₄) may improve yields for furan-containing amines but require optimization .
  • Stability: The oxazinone derivative () is an oil, suggesting instability under ambient conditions, whereas crystalline analogs like the nitroaniline compound () exhibit enhanced stability due to intermolecular hydrogen bonding .

Electronic and Reactivity Profiles

Furan rings are electron-rich due to the oxygen heteroatom, influencing charge distribution and reactivity. For example:

  • Thiophene vs.
  • Nitro Group Effects: The nitroaniline derivative () exhibits strong electron-withdrawing effects, which could reduce basicity at the amino group compared to the methionine derivative .

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